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Compound of Interest

Compound Name: 1,4-Dibromo-2-nitrobenzene

Cat. No.: B110544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Dibromo-2-nitrobenzene (CAS No. 3460-18-2). The information presented herein is intended
to support research, development, and quality control activities where the characterization of
this compound is essential. This document details the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental
protocols for data acquisition, and includes a visual representation of the molecule's structure
and key spectroscopic correlations.

Spectroscopic Data Summary

The spectroscopic data for 1,4-Dibromo-2-nitrobenzene is summarized below. This data is
critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data
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group
Proton meta to a

H-6 ~7.65 d ~8.5 bromine and the

nitro group

Note: Predicted values based on typical substituent effects on a benzene ring. Actual values
may vary depending on the solvent and experimental conditions.

13C NMR (Carbon-13 NMR) Data

Carbon Atom Chemical Shift (6, ppm)
C-2 (C-NO2) ~149
C-4 (C-Br) ~125
C-1 (C-Br) ~122
C-5 ~135
C-3 ~132
C-6 ~130

Note: Predicted values based on incremental chemical shift calculations for substituted
benzenes. Actual values will depend on the specific experimental setup.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1,4-Dibromo-2-nitrobenzene is characterized by the following key absorption bands.

Wavenumber (cm~?) Intensity Assignment

~1530 Strong Asymmetric NOz2 stretch

~1350 Strong Symmetric NOz2 stretch

~3100-3000 Medium Aromatic C-H stretch

~1580, 1470, 1380 Medium-Weak Aromatic C=C ring stretches

~880.820 Strong C-H ouj[—of—plclame bending for
1,2,4-trisubstituted benzene

~750 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Electron lonization Mass Spectrometry (EI-MS) Data

mlz Relative Intensity (%) Assignment
[M]* (Molecular ion peak with

281/283/285 High isotopic pattern for two Br
atoms)

235/237/239 Moderate [M-NO2]*

156/158 Moderate [M-Br-NO2]*

75 High [CeHs]*

74 Moderate [CeH2]*

Note: The presence of two bromine atoms results in a characteristic isotopic cluster for

bromine-containing fragments (“°Br and 8!Br in approximately a 1:1 ratio).
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

Accurately weigh 10-20 mg of 1,4-Dibromo-2-nitrobenzene.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) or another
suitable deuterated solvent in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

2.1.2. 'H NMR Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Solvent: CDCIz

Temperature: 298 K

Pulse Program: Standard single-pulse experiment (e.g., 'zg30")

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate
the chemical shift scale to the residual solvent peak (CDCIs at 7.26 ppm). Integrate the
signals and determine the coupling constants.

2.1.3. 3C NMR Acquisition
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e Instrument: 100 MHz (or higher) NMR Spectrometer

e Solvent: CDCIs

e Temperature: 298 K

o Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30')

e Number of Scans: 1024 or more, depending on sample concentration
o Relaxation Delay: 2-5 seconds

e Spectral Width: 0 to 200 ppm

o Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate
the chemical shift scale to the solvent peak (CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at
least 2-3 hours to remove any adsorbed water.

In an agate mortar, grind 1-2 mg of 1,4-Dibromo-2-nitrobenzene into a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix
with the sample.

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to
form a transparent or translucent pellet.

2.2.2. FTIR Acquisition
e Instrument: Fourier Transform Infrared (FTIR) Spectrometer
e Accessory: Transmission sample holder

o Spectral Range: 4000-400 cm™1
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e Resolution: 4 cm~1
e Number of Scans: 16-32
e Procedure:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

e Prepare a dilute solution of 1,4-Dibromo-2-nitrobenzene (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

2.3.2. GC-MS Acquisition

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
« Injection Mode: Split/splitless injection (e.g., 1 yL injection volume with a 50:1 split ratio).

e GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film
thickness).

e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e Oven Temperature Program:

[¢]

Initial temperature: 100°C, hold for 2 minutes.

[¢]

Ramp: Increase to 280°C at a rate of 15°C/min.

Final hold: 280°C for 5 minutes.

[e]
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e MS lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: m/z 40-400.

o Data Analysis: Identify the peak corresponding to 1,4-Dibromo-2-nitrobenzene based on its
retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key
fragment ions.

Visualization of Molecular Structure and
Spectroscopic Correlations

The following diagram illustrates the structure of 1,4-Dibromo-2-nitrobenzene and highlights
the key proton and carbon atoms relevant to the NMR data.

Caption: Molecular structure of 1,4-Dibromo-2-nitrobenzene with NMR assignments.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1,4-Dibromo-2-nitrobenzene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110544+#spectroscopic-data-nmr-ir-ms-of-1-4-
dibromo-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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